1-(2-Phenyl-1H-imidazol-5-YL)ethanone
Overview
Description
1-(2-Phenyl-1H-imidazol-5-YL)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Phenyl-1H-imidazol-5-YL)ethanone is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications, drawing from various studies to present a comprehensive overview.
Chemical Structure
The compound features an imidazole ring, which is known for its versatility in biological interactions. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole ring followed by substitution reactions to introduce the phenyl group. Common reagents include carbon disulfide and potassium hydroxide in ethanol, with subsequent reactions involving halogenated compounds for further functionalization.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. For instance, a study reported that derivatives of imidazole compounds exhibited significant antibacterial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 21.9 to 43.8 μg/mL . This suggests that modifications to the imidazole structure can enhance its efficacy against pathogens.
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. In vitro assays demonstrated that certain derivatives effectively scavenged free radicals and inhibited lipid peroxidation, indicating their potential as antioxidant agents . The DPPH assay showed promising results, with some compounds exhibiting superior activity compared to standard antioxidants.
Cytotoxicity
Cytotoxicity studies have indicated that this compound and its derivatives can induce cell death in cancer cell lines. A notable study using the Ehrlich ascites carcinoma model reported cytotoxicity levels reaching up to 81.9% for specific derivatives . This highlights the potential for these compounds in cancer therapy.
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related imidazole derivatives. Compounds exhibiting similar structural motifs have shown efficacy in reducing seizure incidence in animal models . The mechanism appears to involve modulation of neurotransmitter systems, although further investigation is required to elucidate specific pathways.
Case Studies
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against xanthine oxidase, which is relevant for conditions like hyperuricemia and gout.
- Antioxidative Mechanisms : It may exert its antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms against oxidative stress.
Properties
IUPAC Name |
1-(2-phenyl-1H-imidazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)10-7-12-11(13-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCXXRSIQVDAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540621 | |
Record name | 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-68-8 | |
Record name | 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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